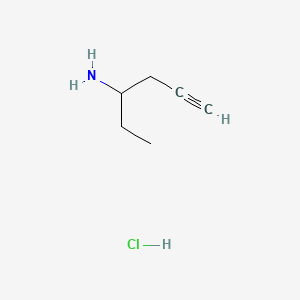
Hex-5-yn-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-5-yn-3-aminehydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an alkyne group at the fifth carbon and an amine group at the third carbon, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hex-5-yn-3-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of Hex-5-yne, which can be obtained through the alkylation of terminal alkynes.
Amination: The alkyne is then subjected to hydroamination, where an amine group is introduced at the third carbon. This can be achieved using a suitable amine source under catalytic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Hex-5-yn-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other substituted amine derivatives.
Scientific Research Applications
Hex-5-yn-3-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hex-5-yn-3-aminehydrochloride involves its interaction with various molecular targets:
Molecular Targets: The amine group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions.
Pathways Involved: The compound can modulate biochemical pathways by acting as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Hex-5-yn-3-aminehydrochloride can be compared with other similar compounds, such as:
Hex-5-yn-2-aminehydrochloride: Differing by the position of the amine group, which can affect its reactivity and applications.
Hex-4-yn-3-aminehydrochloride: Differing by the position of the alkyne group, influencing its chemical properties.
Pent-4-yn-3-aminehydrochloride: A shorter carbon chain, which can impact its solubility and reactivity.
Properties
CAS No. |
2913279-38-4 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
hex-5-yn-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-3-5-6(7)4-2;/h1,6H,4-5,7H2,2H3;1H |
InChI Key |
BKSCQIQBTUQYSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


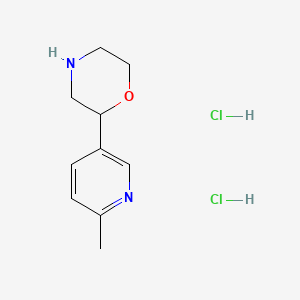
![methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers](/img/structure/B13471566.png)
![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
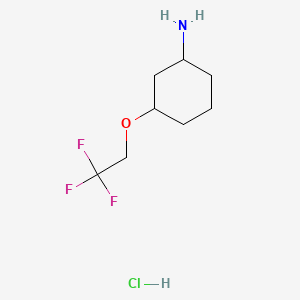
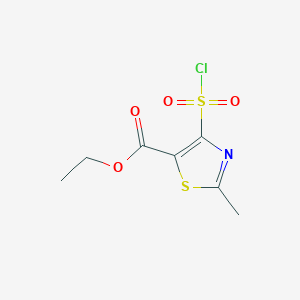
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
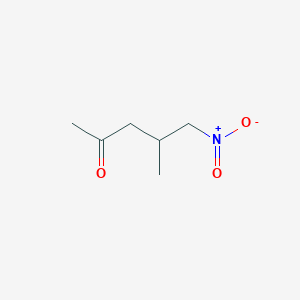
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid](/img/structure/B13471602.png)

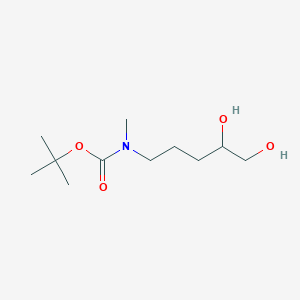
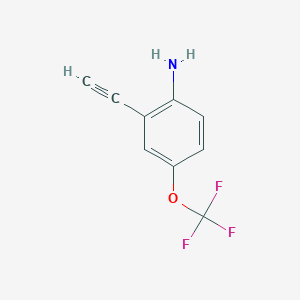

![7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B13471640.png)
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)
